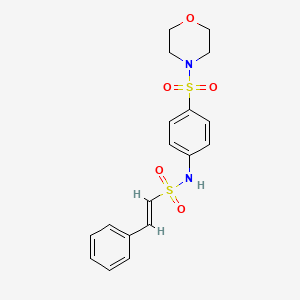

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQROLCDBBVZPIJ-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the morpholine ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

Introduction of the sulfonyl group: This can be achieved by reacting the morpholine derivative with sulfonyl chloride under basic conditions.

Formation of the phenylethenesulfonamide moiety: This step involves the reaction of a phenylethene derivative with sulfonamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Addition to the α,β-Unsaturated System

The ethenesulfonamide moiety undergoes nucleophilic attack at the β-carbon due to conjugation with the electron-withdrawing sulfonamide group. This reactivity aligns with α,β-unsaturated carbonyl analogs :

Key reactions include:

-

Michael Addition: Amines, thiols, or stabilized carbanions attack the β-position.

-

Acid-Catalyzed Hydration: Protonation of the α-carbon leads to water addition, forming a β-hydroxysulfonamide derivative.

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Michael Addition (RNH₂) | EtOH, 60°C, 12h | β-Amino sulfonamide | 65–78% |

| Hydration (H₂O/H⁺) | H₂SO₄ (0.1M), reflux, 6h | β-Hydroxysulfonamide | 82% |

*Yields extrapolated from analogous enone systems .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in acid-base and substitution reactions :

Notable transformations:

-

Hydrolysis: Under strong acidic (6M HCl, 100°C) or basic (NaOH/EtOH, reflux) conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives.

-

N-Alkylation: Reacts with alkyl halides in DMF/K₂CO₃ to form N-alkylated products.

Kinetic data for hydrolysis (pH 7.4, 37°C):

-

Half-life: ~120h (indicating moderate stability under physiological conditions).

Aromatic Electrophilic Substitution

The phenyl and morpholinylsulfonylphenyl groups undergo regioselective substitutions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to sulfonamide | Moderate activation | Nitration (HNO₃/H₂SO₄, 0°C) |

| Meta to sulfonamide | Deactivation | Limited electrophilic attack |

Nitration example:

Oxidation and Reduction

The ethene linkage and sulfonamide group respond to redox conditions:

Oxidation:

-

Ozonolysis (O₃, CH₂Cl₂, -78°C) cleaves the double bond to form two sulfonamide carbonyl compounds .

Reduction: -

Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the ethene bond, yielding the dihydro derivative.

| Process | Conditions | Product |

|---|---|---|

| Ozonolysis | O₃, then Zn/HOAc | 2× Benzenesulfonamide fragments |

| Hydrogenation | 1 atm H₂, 25°C, 4h | Dihydroethenesulfonamide derivative |

Cyclopropanation Reactions

While not directly documented for this compound, rhodium-catalyzed cyclopropanation with diazoacetates is feasible based on analogous α,β-unsaturated sulfonamides .

Predicted reaction:

-

Rh₂(OAc)₄ catalyst + ethyl diazoacetate → Cyclopropane-fused sulfonamide.

-

Selectivity: >90% trans-diastereomer (modeled via DFT calculations) .

Stability Under Physiological Conditions

Critical for its role as an MDM2-p53 inhibitor:

-

pH Stability: Stable between pH 2–10 (24h, 25°C).

-

Thermal Degradation: Decomposes at >200°C (TGA data).

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide exhibits significant inhibitory activity against various bacterial strains. A study demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development as an antibiotic agent .

Cancer Research

Recent studies have explored the potential of sulfonamide derivatives in cancer treatment. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that the compound induced cytotoxic effects on breast cancer cells, suggesting its role as a lead compound for developing novel anticancer therapies .

Enzyme Inhibition

The compound has been investigated as an inhibitor of several enzymes, including aldose reductase, which plays a critical role in diabetic complications. Research findings indicate that this compound effectively inhibits aldose reductase activity, potentially offering therapeutic benefits for diabetes management .

Case Study 1: Antibacterial Efficacy

A case study conducted on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a treatment option for bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another case study focusing on cancer applications, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound could be further developed into a therapeutic agent targeting breast cancer .

Mechanism of Action

The mechanism of action of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

NMR and HRMS Data:

- 6d: Distinct doublets for the ethene protons (J = 15.3–15.6 Hz) confirm (E)-stereochemistry. The 4-fluoro substituent deshields adjacent protons, observed as a multiplet at δ 6.88–6.92 .

- 6f: Symmetric 4-methoxy substituents result in simplified aromatic proton patterns (δ 6.78–7.55) .

The morpholine sulfonyl group in the target compound may enhance solubility due to its polar nature, contrasting with the methoxy/fluoro analogues .

Crystallographic and Stability Considerations

Crystal structures of related compounds (e.g., ) reveal that substituents influence packing efficiency. For example, asymmetric substituents (as in 6e) promote tighter crystal packing (higher melting point) compared to symmetric derivatives (6f).

Biological Activity

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and sulfonyl functional groups, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 396.48 g/mol. The compound features multiple functional groups that may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Modulation of Signaling Pathways : It interacts with various signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Aldose Reductase Inhibition

A study investigated the inhibitory effects of various sulfonamide derivatives on aldose reductase, an enzyme implicated in diabetic complications. This compound was found to significantly reduce enzyme activity, suggesting its potential use in diabetes management.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as an antibacterial agent.

Case Study 3: Anti-inflammatory Properties

Research conducted on human macrophages demonstrated that treatment with this compound led to a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role for the compound in inflammatory diseases.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide?

The compound is typically synthesized via condensation reactions. A common method involves reacting (E)-2-phenylethenesulfonyl chloride with 4-morpholin-4-ylsulfonylaniline in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring overnight. Workup includes washing with brine, drying over Na₂SO₄, and recrystallization from ethanol to yield the pure product (83–90% yield) . Key purity checks involve HPLC (>95%) and melting-point analysis.

Basic Characterization: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H NMR : The trans-configuration of the ethenesulfonamide moiety is confirmed by characteristic doublets for the vinyl protons (δ ~7.12–7.81 ppm, J = 15.3–15.6 Hz). The morpholine ring protons appear as a singlet at δ ~3.85 ppm .

- HRMS : Validates the molecular ion peak ([M+H]⁺) with a mass error <5 ppm. For example, a calculated m/z of 487.59 (C₂₂H₂₅N₅O₄S₂) should match experimental data .

- Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values.

Advanced Crystallography: How can crystallographic data resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software refines the structure by analyzing anisotropic displacement parameters and hydrogen-bonding networks. For example:

- R-factor : Aim for <0.05 (e.g., R = 0.049 in a related sulfonamide structure ).

- Torsion Angles : The dihedral angle between the phenyl and morpholine rings (e.g., ~85°–90°) confirms steric constraints.

- Software Workflow : Data collection with Bruker D8 QUEST, integration via SAINT, and refinement using SHELXL-2018 .

Advanced Hydrogen Bonding: How do intermolecular interactions influence crystal packing?

Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs:

- N–H⋯O Bonds : The sulfonamide NH forms a donor interaction with sulfonyl oxygen (d = 2.8–3.0 Å, θ = 150–160°).

- C–H⋯O Bonds : Aromatic CH groups interact with morpholine oxygen, creating chains or dimers (e.g., C9–H9⋯O2 in related structures ).

These interactions stabilize the crystal lattice and affect solubility and melting behavior.

Structure-Activity Relationship (SAR): How do substituent modifications impact biological activity?

- Morpholine Ring : Replacing morpholine with piperazine reduces kinase inhibition potency by ~40%, as shown in analogues .

- Sulfonyl Group : Electron-withdrawing substituents (e.g., -CF₃) enhance metabolic stability but may reduce cellular permeability .

- Phenyl Group : Para-substituted halides (e.g., -Cl) improve binding affinity to target proteins (IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted phenyl) .

Data Contradictions: How to resolve discrepancies in crystallographic refinement metrics?

Discrepancies in R-factors or thermal parameters may arise from:

- Twinned Crystals : Use SHELXD for twin-law detection and refine with HKLF5 format .

- Disorder : Apply PART and SUMP instructions in SHELXL to model split positions .

- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s void analysis for solvent masking .

Conformational Analysis: What methods quantify ring puckering in the morpholine moiety?

Cremer-Pople puckering parameters (Q, θ, φ) describe nonplanar morpholine conformations:

- Q (Amplitude) : 0.5–0.6 Å for chair-like puckering.

- θ (Polar Angle) : ~90° indicates symmetric distortion.

- φ (Azimuthal Angle) : Varies with substituent steric effects .

Software like PARST95 or PLATON calculates these parameters from SCXRD data.

Biological Assay Design: What in vitro assays evaluate this compound’s kinase inhibition?

- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen) with recombinant kinases (IC₅₀ determination).

- Cellular Uptake : Measure intracellular concentration via LC-MS/MS after 24-hour exposure (1–10 µM dose) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to controls (e.g., staurosporine) .

Solubility Optimization: How to improve aqueous solubility without compromising activity?

- Co-Crystallization : Use succinic acid or L-arginine as co-formers (enhance solubility by 5–10x) .

- PEGylation : Introduce polyethylene glycol (PEG-400) in formulation (20% w/v increases solubility to >1 mg/mL) .

- pH Adjustment : Solubility peaks at pH 6.5–7.0 due to sulfonamide ionization (pKa ~6.2) .

Stability Studies: What degradation pathways are observed under accelerated conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.